N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide” consists of a benzamide group attached to an indole ring via an ethyl linker. The indole ring is further linked to a furan ring through a sulfanyl group and an amide group.
Scientific Research Applications
Synthetic Pathways and Reactivity
Research on compounds containing the furan-2-ylmethylamino group, such as N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide, has demonstrated a variety of synthetic routes yielding novel antimicrobial agents. For instance, the synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives has been explored, showcasing the potential for generating compounds with significant antimicrobial activity against bacterial and fungal strains (M. El-Shehry, F. El‐Hag, & E. Ewies, 2020). Similarly, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been investigated, leading to compounds that could undergo various electrophilic substitution reactions (А. Aleksandrov & М. М. El’chaninov, 2017).
Biological Studies and Antimicrobial Activity
Further studies have synthesized and evaluated the antibacterial, antiurease, and antioxidant activities of 1,2,4-triazole Schiff base and amine derivatives, revealing effective antiurease and antioxidant properties (B. B. Sokmen et al., 2014). Additionally, compounds such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized, characterized, and tested for their antimicrobial activity against Staphylococcus aureus, with some derivatives showing good antibacterial and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Green Chemistry and Sustainable Synthesis
Emphasizing the principles of green chemistry, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through reactions of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water has been reported, highlighting a nearly quantitative yield and the use of water as an optimal reaction medium (V. Horishny & V. Matiychuk, 2020).
Future Directions
While specific future directions for “N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide” are not mentioned, furan derivatives have been studied for their potential therapeutic effects. For example, a study found that furan derivatives could decrease neuropathic pain in mice . This suggests that “N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide” and similar compounds could have potential applications in pain management.
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic intracellular protein-tyrosine kinase activity, and triggering a signal transduction cascade leading to DNA synthesis and cell proliferation.
Mode of Action
N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide interacts with its target, the EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation. The compound’s interaction with EGFR was explored by molecular docking .
Biochemical Pathways
The compound affects the EGFR signaling pathway . When EGFR is inhibited, the downstream effects include a decrease in the activation of mitogen-activated protein kinases (MAPK) and phosphatidylinositol 3-kinase (PI3K), which are involved in cell proliferation and survival.
Result of Action
The molecular and cellular effects of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide’s action include the inhibition of EGFR, leading to decreased activation of downstream signaling pathways . This results in reduced cell proliferation, particularly in cells where EGFR is overexpressed, such as in certain types of cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c28-23(26-15-19-9-6-14-30-19)17-31-22-16-27(21-11-5-4-10-20(21)22)13-12-25-24(29)18-7-2-1-3-8-18/h1-11,14,16H,12-13,15,17H2,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSDQIZCKYIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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